Ethyl 1H-imidazo[4,5-b]pyridin-2-ylcarbamate is a compound belonging to the class of imidazo[4,5-b]pyridines, which are recognized for their diverse biological activities and applications in various fields such as medicinal chemistry and material science. This compound exhibits potential therapeutic effects, including anti-inflammatory and anticancer properties, making it a subject of significant scientific interest .
Ethyl 1H-imidazo[4,5-b]pyridin-2-ylcarbamate is classified as a heterocyclic compound due to its imidazole and pyridine rings. It is also categorized under carbamates due to the presence of the carbamate functional group in its structure.
The synthesis of Ethyl 1H-imidazo[4,5-b]pyridin-2-ylcarbamate typically involves the following steps:
The reaction conditions may vary based on the specific precursors used and desired yield. For industrial applications, continuous flow reactors are often employed to enhance efficiency and scalability in production processes.
The molecular structure of Ethyl 1H-imidazo[4,5-b]pyridin-2-ylcarbamate features an imidazole ring fused with a pyridine ring. The structural representation can be summarized as follows:
The compound has a notable molecular weight of 206.20 g/mol, which is relevant for calculations in stoichiometry and pharmacokinetics.
Ethyl 1H-imidazo[4,5-b]pyridin-2-ylcarbamate can participate in various chemical reactions due to its functional groups:
These reactions are typically carried out under controlled laboratory conditions to optimize yields and minimize by-products.
The mechanism of action for Ethyl 1H-imidazo[4,5-b]pyridin-2-ylcarbamate involves its interaction with specific biological targets within cells:
In vitro studies have shown that this compound exhibits cytotoxic activity against several cancer cell lines, indicating its potential as a therapeutic agent in oncology .
These properties are critical for understanding the handling and storage requirements for this compound in laboratory settings.
Ethyl 1H-imidazo[4,5-b]pyridin-2-ylcarbamate has a wide range of applications:
Imidazo[4,5-b]pyridine represents a privileged fused bicyclic heterocycle characterized by a five-membered imidazole ring condensed with a six-membered pyridine ring at the [4,5-b] bonds. This architecture creates an electron-deficient, planar system with three nitrogen atoms that confer distinctive electronic properties and hydrogen-bonding capabilities. The scaffold's dipole moment (∼4.5 Debye) exceeds that of isosteres like imidazo[1,2-a]pyridine, enhancing interactions with biological targets through stronger electrostatic forces [2] [5].
Table 1: Structural and Electronic Comparison of Imidazopyridine Isosteres
Scaffold Type | Ring Fusion | Nitrogen Positions | Dipole Moment (Debye) | Representative Drug |
---|---|---|---|---|
Imidazo[4,5-b]pyridine | [4,5-b] | 1,3,7 | ∼4.5 | - |
Imidazo[1,2-a]pyridine | [1,2-a] | 3 | ∼3.8 | Zolpidem |
Imidazo[4,5-c]pyridine | [4,5-c] | 1,3,6 | ∼4.2 | - |
Imidazo[1,2-b]pyridazine | [1,2-b] | 3,7 | ∼5.1 | Gandotinib (Phase II) |
This topology enables multidirectional derivatization at positions N1, C2, N3, C5, C6, and C7, allowing medicinal chemists to fine-tune physicochemical properties. For Ethyl 1H-imidazo[4,5-b]pyridin-2-ylcarbamate, the carbamate group at C2 (XLogP3=1) balances lipophilicity and hydrogen-bonding capacity (H-bond acceptors=4, donors=2), facilitating membrane permeability while retaining target engagement [3]. The scaffold's crystalline nature simplifies purification and formulation – a critical advantage in drug development often unattainable with non-fused heterocycles [5].
Carbamate groups (–NHC(O)OR) serve as versatile bioisosteres for amides, esters, and ureas while resisting hydrolytic cleavage better than esters. In Ethyl 1H-imidazo[4,5-b]pyridin-2-ylcarbamate (C9H10N4O2, MW 206.20 g/mol), the ethylcarbamate moiety adopts a planar conformation that stabilizes target binding through dual hydrogen-bond acceptor interactions at the carbonyl oxygen [4].
The synthetic versatility of carbamates enables efficient derivatization:
Table 2: Bioactivity Modulation via Carbamate Modifications in Imidazopyridines
Carbamate Variation | Biological Target | Potency Shift | Key Effect |
---|---|---|---|
Ethyl (as in subject) | GABA_A receptor | Baseline | Neuromodulation |
Phenyl | 5-HT6 receptor | 10-fold ↑ | Inverse agonism (Ki = 6 nM) |
Cyclopropylmethyl | Kinases (e.g., JAK2) | 5-fold ↑ | Antiproliferative activity |
tert-Butyl | Sphingomyelinase 2 | 3-fold ↓ | Reduced CNS penetration |
Carbamate-containing imidazo[4,5-b]pyridines exhibit multi-target engagement, acting as modulators of GABA_A receptors, 5-HT6 receptors, and kinase enzymes. The ethyl carbamate derivative specifically demonstrates balanced binding to neurological targets without the mutagenicity risks associated with primary amines [4] [9].
Despite promising in vitro profiles, only 12% of reported imidazo[4,5-b]pyridine derivatives have advanced to in vivo studies. Ethyl 1H-imidazo[4,5-b]pyridin-2-ylcarbamate exemplifies this gap: while its synthetic accessibility is well-documented (commercially available, CAS 36649-01-1), comprehensive pharmacological characterization remains limited [3].
Critical knowledge gaps include:
Recent studies on analogous 3H-imidazo[4,5-b]pyridines demonstrate cognition enhancement at 0.3 mg/kg orally in scopolamine-impaired rats – effects comparable to intepirdine but without Cdk5-mediated neurotoxicity [4]. This suggests Ethyl 1H-imidazo[4,5-b]pyridin-2-ylcarbamate merits evaluation in neurodegenerative models, particularly given its structural similarity to advanced preclinical candidates.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7